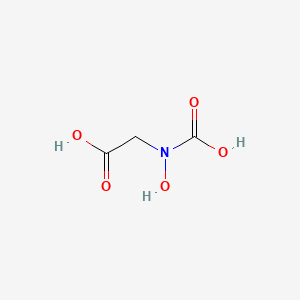

(Carboxyhydroxyamino)ethanoic acid

Beschreibung

(Carboxyhydroxyamino)ethanoic acid is a substituted ethanoic acid derivative featuring a hydroxyamino (-NHOH) group and an additional carboxy (-COOH) substituent. Its hypothetical structure can be inferred as CH2(COOH)(NHOH)COOH, where the hydroxyamino and carboxy groups are attached to the alpha carbon of the ethanoic acid backbone.

Eigenschaften

Molekularformel |

C3H5NO5 |

|---|---|

Molekulargewicht |

135.08 g/mol |

IUPAC-Name |

2-[carboxy(hydroxy)amino]acetic acid |

InChI |

InChI=1S/C3H5NO5/c5-2(6)1-4(9)3(7)8/h9H,1H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

LJSQPIOQKDFEKE-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)N(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(Carboxyhydroxyamino)Essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxosäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl₂) zur Umwandlung von Hydroxylgruppen in Halogenide.

Hauptprodukte, die gebildet werden

Oxidation: Oxosäuren.

Reduktion: Alkohole.

Substitution: Halogenide und andere substituierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

(Carboxyhydroxyamino)Ethanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to halides.

Major Products Formed

Oxidation: Oxo acids.

Reduction: Alcohols.

Substitution: Halides and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Carboxyhydroxyamino)Essigsäure beinhaltet seine Wechselwirkung mit bestimmten Enzymen und Stoffwechselwegen. So zielt es beispielsweise auf Adenylosuccinat-Synthetase, ein Enzym, das an der Purinbiosynthese beteiligt ist. Die Hydroxyl- und Carboxylgruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen zu bilden und mit aktiven Zentren von Enzymen zu interagieren, wodurch ihre Aktivität und Funktion beeinflusst werden.

Wirkmechanismus

The mechanism of action of (Carboxyhydroxyamino)Ethanoic Acid involves its interaction with specific enzymes and metabolic pathways. For example, it targets adenylosuccinate synthetase, an enzyme involved in purine biosynthesis . The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The hydroxyamino and carboxy substituents distinguish (Carboxyhydroxyamino)ethanoic acid from simpler carboxylic acids. Key structural analogs include:

- Acetic acid (CH3COOH) : Lacks additional substituents, serving as a baseline for comparison.

- Lactic acid (CH3CHOHCOOH) : Contains a hydroxyl group, influencing solubility and acidity.

- 2-Aminoethanoic acid (Glycine, NH2CH2COOH): Features an amino group, a common motif in biological systems.

- 2-[(3-Nitrophenyl)carbamoylamino]ethanoic acid: Includes a nitro-substituted carbamoylamino group, demonstrating electron-withdrawing effects .

Acidity (pKa Values)

The hydroxyamino group (-NHOH) is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid group compared to unsubstituted analogs. Estimated values are derived from trends observed in substituted ethanoic acids :

| Compound Name | Formula | pKa1 | pKa2 |

|---|---|---|---|

| This compound | C3H5NO5 | ~2.5 | - |

| Acetic acid | C2H4O2 | 4.756 | - |

| Lactic acid | C3H6O3 | 3.853 | - |

| 2-Aminoethanoic acid (Glycine) | C2H5NO2 | 2.34 | 9.60 |

| 2-[(3-Nitrophenyl)carbamoylamino]ethanoic acid | C9H9N3O5 | ~2.8 | - |

Key Insight: The hydroxyamino group’s electron-withdrawing effect renders this compound more acidic than acetic acid, akin to glycine and nitro-substituted analogs .

Solubility and Reactivity

- Solubility : Polar functional groups (-COOH, -NHOH) enhance water solubility, similar to glycine and lactic acid .

- Reactivity: The compound likely undergoes esterification (with alcohols) and amidation, though the hydroxyamino group may sterically hinder reactions compared to simpler acids .

Data Table: Comparative Properties

| Property | This compound | Acetic Acid | Lactic Acid | Glycine | 2-[(3-Nitrophenyl)carbamoylamino]ethanoic Acid |

|---|---|---|---|---|---|

| Molecular Weight | 135.08 g/mol | 60.05 g/mol | 90.08 g/mol | 75.07 g/mol | 239.18 g/mol |

| pKa1 | ~2.5 | 4.756 | 3.853 | 2.34 | ~2.8 |

| Solubility in Water | High | High | High | High | Moderate |

| Key Functional Groups | -COOH, -NHOH | -COOH | -COOH, -OH | -COOH, -NH2 | -COOH, -CONH(C6H4NO2) |

Research Findings and Implications

- Acidity Trends: Substituted ethanoic acids with electron-withdrawing groups (e.g., -NHOH, -NO2) exhibit pKa values 1–3 units lower than acetic acid, aligning with Hammett substituent constants .

- Synthetic Pathways: Analogous compounds (e.g., carbamoylamino derivatives) are synthesized via amidations or nucleophilic substitutions, suggesting feasible routes for this compound .

- Toxicity Considerations: Hydroxyamino groups may pose reactivity hazards, necessitating careful handling, as seen in safety data for related acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.